
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
描述
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and one trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
作用机制
Mode of Action
It’s known that nitrobenzene derivatives can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Nitrobenzene derivatives are known to be involved in various biochemical reactions, including those involving aromatic compounds . The downstream effects of these reactions can vary widely, depending on the specific targets and the nature of the interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s storage conditions can also impact its stability and efficacy .
生化分析
Biochemical Properties
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of protein kinase inhibitors, indicating its interaction with protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of protein kinase inhibitors suggests that it can modulate signaling pathways that are crucial for cell survival and proliferation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The trifluoromethyl group in its structure plays a crucial role in these interactions, as it can form strong bonds with various biomolecules . This binding can result in the inhibition of enzyme activity, altering the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response . At high doses, the compound can exhibit toxic or adverse effects, impacting the overall health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter metabolite levels within the cell . These changes can influence the overall metabolic state of the cell, leading to alterations in cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within the cell . The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it needs to be in the right place within the cell to interact with its target biomolecules effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene typically involves the nitration of 1,3-dichloro-2-(trifluoromethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,3-Dichloro-2-(trifluoromethyl)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Reaction Conditions: The reaction mixture is heated to a temperature range of 50-60°C and stirred for several hours to ensure complete nitration.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is carefully monitored, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) are used under mild conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction Reactions: The major product is 1,3-dichloro-4-amino-2-(trifluoromethyl)benzene.
Oxidation Reactions: Products vary depending on the specific oxidizing agent used.
科学研究应用
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
1,3-Dichlorobenzene: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain reactions.
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern, leading to different chemical properties.
4-Chlorobenzotrifluoride: Contains a single chlorine atom and a trifluoromethyl group, used in different applications.
Uniqueness
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing nitro and trifluoromethyl groups enhances its stability and reactivity in various chemical processes.
属性
IUPAC Name |
1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVCRAVDFSTLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244367 | |
| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-83-8 | |
| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


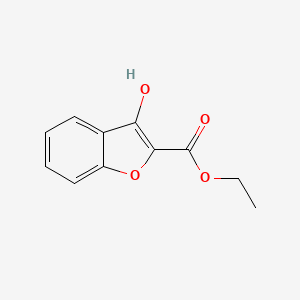
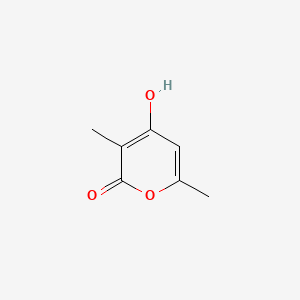
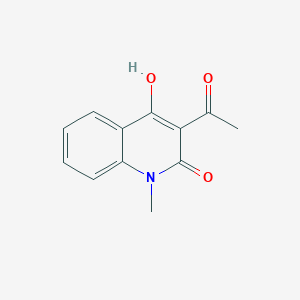
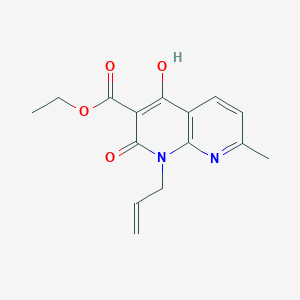
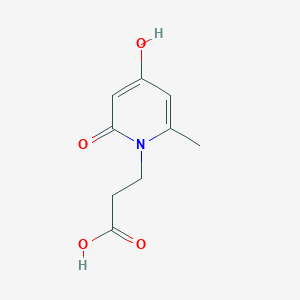
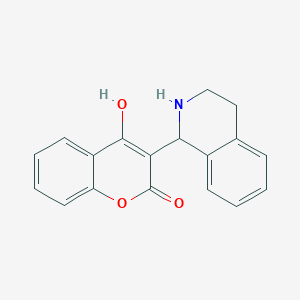

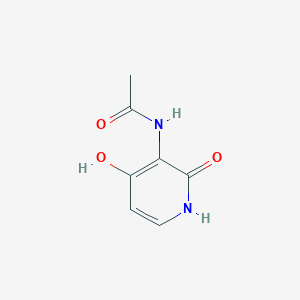
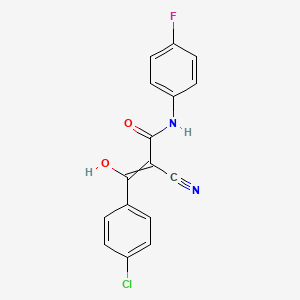
![Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395546.png)
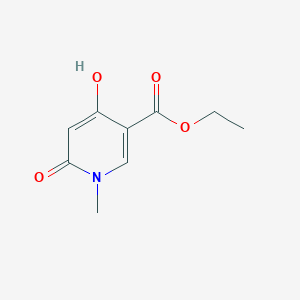
![4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395551.png)


